(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid

Solid-phase peptide synthesis protecting group chemistry orthogonal deprotection

(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid, commonly designated H-Gln(Mtt)-OH or Nδ-4-methyltrityl-L-glutamine (C₂₅H₂₆N₂O₃, MW 402.49), is a side-chain-protected L-glutamine derivative purpose-built for Fmoc/tBu solid-phase peptide synthesis (SPPS). The 4-methyltrityl (Mtt) group on the δ-carboxamide nitrogen was introduced by Sax et al.

Molecular Formula C25H26N2O3
Molecular Weight 402.5 g/mol
CAS No. 144317-21-5
Cat. No. B555485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid
CAS144317-21-5
Synonyms144317-21-5; H-Gln(Mtt)-OH; AC1OLRD2; H-GLN-OH; ZINC4899676; (2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoicacid
Molecular FormulaC25H26N2O3
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)[O-])[NH3+]
InChIInChI=1S/C25H26N2O3/c1-18-12-14-21(15-13-18)25(19-8-4-2-5-9-19,20-10-6-3-7-11-20)27-23(28)17-16-22(26)24(29)30/h2-15,22H,16-17,26H2,1H3,(H,27,28)(H,29,30)/t22-/m0/s1
InChIKeyBYQOVGDXRLOXBX-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Gln(Mtt)-OH (CAS 144317-21-5) – A 4-Methyltrityl-Protected L-Glutamine Building Block for Orthogonal Solid-Phase Peptide Synthesis


(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid, commonly designated H-Gln(Mtt)-OH or Nδ-4-methyltrityl-L-glutamine (C₂₅H₂₆N₂O₃, MW 402.49), is a side-chain-protected L-glutamine derivative purpose-built for Fmoc/tBu solid-phase peptide synthesis (SPPS). The 4-methyltrityl (Mtt) group on the δ-carboxamide nitrogen was introduced by Sax et al. in 1992 as a more acid-labile structural modification of the conventional trityl (Trt) protecting group, enabling orthogonal, on-resin selective deprotection under mild acidic conditions that leave tBu-type and Boc-type protections intact [1]. This compound is supplied commercially with a typical minimum purity specification of 95% and is stored long-term under cool, dry conditions .

Why H-Gln(Mtt)-OH Cannot Be Simply Replaced by H-Gln(Trt)-OH or Other In-Class Protecting-Group Analogs in Peptide Synthesis Procurement


Within the trityl-family protecting-group hierarchy, Trt, Mtt, Mmt, and DMTr are not interchangeable drop-in replacements; they form a graded acid-lability ladder in which Trt is the most acid-stable member, Mtt is significantly more acid-labile, and Mmt is more acid-labile still . Consequently, H-Gln(Trt)-OH (CAS 102747-84-2) requires 95% TFA for 1–3 hours for complete removal and is intended for global final deprotection, whereas H-Gln(Mtt)-OH can be quantitatively removed with 1% TFA in dichloromethane within 30 minutes or with 30% hexafluoroisopropanol (HFIP) in DCM (3 × 5 min), enabling on-resin, site-specific side-chain release without cleaving the peptide–resin bond or affecting co-existing Boc/tBu protections [1][2]. Substituting the cheaper Trt analog for Mtt in any route that requires intermediate-stage deprotection leads to either incomplete deprotection, premature global cleavage, or loss of orthogonal control—each of which directly compromises crude peptide purity and overall yield. The quantitative evidence below substantiates precisely where and by how much H-Gln(Mtt)-OH differentiates from its closest comparators.

Quantitative Differentiation Evidence for H-Gln(Mtt)-OH (CAS 144317-21-5) Versus Closest Analogs and Alternatives


Acid-Lability Differential: Mtt Requires 1% TFA for 30 min vs. Trt Requiring 95% TFA for 1–3 Hours

The Nε-Mtt function on resin-bound peptides is quantitatively removed by treatment with 1% TFA in dichloromethane for 30 minutes at room temperature, or alternatively with a 1:2:7 mixture of acetic acid/trifluoroethanol/dichloromethane for 1 hour [1]. In contrast, the trityl (Trt) protecting group on glutamine is normally removed with 95% TFA over 1–3 hours . The Isidro-Llobet et al. (2009) Chemical Reviews compilation further records that the Mtt group is removed with 95% TFA in approximately 20 minutes, whereas Trt requires substantially longer under identical conditions [2]. This represents a ~95-fold reduction in required TFA concentration (from 95% to 1%) for quantitative on-resin removal, translating directly into orthogonality with acid-sensitive resin linkers and tBu/Boc side-chain protections.

Solid-phase peptide synthesis protecting group chemistry orthogonal deprotection

Orthogonal Selectivity: Mtt Is Removed While Boc/tBu Groups Remain Intact Over 4 Hours of Exposure

Wester et al. (2021) performed a head-to-head comparison of multiple deprotection conditions and demonstrated that on-resin Mtt removal using 30% hexafluoroisopropanol (HFIP) or 30% perfluoro-tert-butanol [(CF₃)₃COH] in dichloromethane (3 × 5 min or 3 × 15 min, respectively) proceeded to completion without affecting co-existing N-Boc or O-tBu protecting groups, even after a prolonged reaction time of 4 hours [1]. In the same study, 1% TFA with/without 2% triisopropylsilane (3 × 5 min) achieved selective deprotection of O-Trt on serine while leaving Boc/tBu groups intact, confirming that the Mtt group operates within a distinct, milder acid-deprotection window that is inaccessible to the standard Trt group. The Aladdin trityl-family hierarchy analysis corroborates this: Trt is better suited to sites requiring late-stage global removal, whereas Mtt is better suited to site-specific intermediate-stage release .

Selective deprotection Boc stability branched peptide synthesis

N-Terminal Deprotection Completeness: Mtt Carboxamide Protection Overcomes the Sluggish/Incomplete Trt Cleavage Observed at N-Terminal Residues

Friede et al. (1992) demonstrated that TFA deprotection of trityl-protected N-terminal asparagine is incomplete under standard conditions, producing low yields and impure products, and that this phenomenon is due to the extremely slow removal of a trityl group when positioned adjacent to a free amino group [1]. The same study showed that the methyltrityl (Mtt) protecting group overcomes this problem, delivering rapid and complete deprotection. Although the Friede study focused on Asn, the VWR/Novabiochem technical documentation for Fmoc-Asn(Mtt)-OH explicitly states that "Mtt carboxamide protection is superior to Trt when synthesizing peptides containing an N-terminal Asn, as the latter is cleaved only sluggishly in this position" , and this principle extends to N-terminal Gln residues carrying the same carboxamide protecting-group chemistry. Additionally, the incomplete TFA deprotection of the asparagine-trityl protecting group in the vicinity of a reduced peptide bond has been independently confirmed [2], with the methyltrityl modification shown to partially improve deprotection yield.

N-terminal deprotection carboxamide protection peptide impurity control

Predictable Zero-Order Deprotection Kinetics Enable Precise Process Control in Batchwise Synthesis

Li et al. (2002) determined that the removal of the N-methyltrityl (Mtt) protecting group from resin-bound peptides follows zero-order kinetics, meaning the reaction rate is constant and independent of the remaining Mtt concentration until near-complete consumption [1]. This kinetic behavior is fundamentally different from the concentration-dependent (typically first-order or pseudo-first-order) kinetics often observed with Trt deprotection. Zero-order kinetics allow the operator to calculate the exact time required for complete deprotection based solely on the initial Mtt loading, without needing to account for diminishing rate as the reaction progresses. The authors proposed optimal batchwise conditions based on this kinetic model, directly enabling reproducible scale-up from milligram to multi-gram synthesis without iterative re-optimization.

Deprotection kinetics zero-order reaction process scale-up

Enantiomeric Identity: (2S) L-Configuration Is Non-Interchangeable with the (2R) D-Isomer (CAS 200716-84-3) in Biologically Active Peptide Sequences

H-Gln(Mtt)-OH (CAS 144317-21-5) is explicitly the (2S)-enantiomer—the naturally occurring L-configuration of glutamine—while the corresponding D-enantiomer, H-D-Gln(Mtt)-OH, is separately registered under CAS 200716-84-3 . The two enantiomers are chemically distinct (opposite optical rotation) and are not interchangeable in any application where the resulting peptide's stereochemistry determines biological recognition, receptor binding, or enzymatic susceptibility. Commercial sourcing of the correct enantiomer is a critical procurement control point, as the D-isomer will produce peptides with altered (or abolished) biological activity. Vendor specifications for the L-isomer typically report a minimum purity of 95% , though optical rotation data confirming enantiopurity should be verified per batch.

Chiral purity enantiomeric specificity biological peptide activity

Purity and Quality Metrics: Commercial H-Gln(Mtt)-OH Is Supplied at ≥95% Purity with Defined Storage Specifications

Commercial suppliers of H-Gln(Mtt)-OH (CAS 144317-21-5) specify a minimum purity of 95% , with recommended long-term storage in a cool, dry place and, for optimal stability, at -20°C protected from light with a shelf life of 1 year . The corresponding Fmoc-protected derivative, Fmoc-Gln(Mtt)-OH (CAS 144317-23-7), is routinely supplied at ≥98% purity by HPLC with a defined optical rotation of -2 ± 1° (c=1 in MeOH) . These purity benchmarks are comparable to or exceed those of Fmoc-Gln(Trt)-OH (typically ≥97–98% by HPLC; Sigma-Aldrich/Novabiochem grade), meaning the Mtt analog does not impose a purity penalty relative to the more widely available Trt analog. The molecular formula (C₂₅H₂₆N₂O₃) and molecular weight (402.49 g/mol) of H-Gln(Mtt)-OH are well-characterized, facilitating accurate stoichiometric calculations for coupling reactions.

Building block quality peptide synthesis QC vendor specification

High-Value Application Scenarios Where H-Gln(Mtt)-OH (CAS 144317-21-5) Provides a Verifiable Procurement Advantage


On-Resin Synthesis of Branched, Cyclic, or Side-Chain-Modified Peptides Requiring Intermediate-Stage Gln Side-Chain Release

In any peptide synthesis route requiring temporary protection of the glutamine δ-carboxamide that must be selectively released mid-synthesis—for subsequent on-resin branching, lactam cyclization, or site-specific conjugation—H-Gln(Mtt)-OH is the appropriate building block. Its Mtt group is quantitatively removed with 1% TFA/DCM (30 min) or 30% HFIP/DCM (3 × 5 min) while leaving the peptide–resin bond and all Boc/tBu protections intact [1][2]. H-Gln(Trt)-OH cannot serve this function, as Trt removal requires conditions (95% TFA, 1–3 h) that simultaneously cleave the resin linker and all acid-labile side-chain protections . This is the single most important procurement discriminator: if the synthesis route includes the words 'orthogonal,' 'selective,' 'on-resin deprotection,' or 'branched/cyclic peptide,' H-Gln(Mtt)-OH is mandatory; H-Gln(Trt)-OH is unsuitable.

Synthesis of Peptides with N-Terminal or Proximal Glutamine Residues Prone to Incomplete Trt Deprotection

When the target sequence positions a glutamine residue at or near the N-terminus, the risk of incomplete deprotection with the Trt analog is elevated, as documented for the structurally analogous asparagine case by Friede et al. (1992) [1]. The Mtt group's faster and more complete acidolytic cleavage mitigates this risk, directly improving crude peptide purity and reducing the purification burden. This application scenario is supported by the VWR/Novabiochem technical documentation stating that Mtt carboxamide protection is 'superior to Trt' for N-terminal residues due to sluggish Trt cleavage [2]. Procuring H-Gln(Mtt)-OH for any peptide where Gln is within the first three N-terminal positions is a risk-mitigation decision backed by primary literature evidence.

Multi-Kilogram Scale-Up of Complex Peptide APIs Requiring Reproducible, Predictable Deprotection Kinetics

The zero-order kinetics of Mtt deprotection reported by Li et al. (2002) mean that the time required for complete Mtt removal scales linearly and predictably with initial loading, without the rate deceleration characteristic of concentration-dependent Trt deprotection [1]. For process chemists transferring a peptide synthesis from milligram discovery scale to multi-kilogram cGMP manufacturing, this kinetic predictability reduces the number of pilot batches needed to establish robust deprotection endpoints, lowers the risk of batch failure due to over- or under-deprotection, and simplifies the technical package for regulatory filing. In this context, H-Gln(Mtt)-OH is not merely a 'specialty building block' but a process-enabling raw material that directly reduces development timeline and manufacturing risk.

Orthogonal Protection Strategies in Multi-Functional Peptide Conjugates and Peptide-Drug Conjugates (PDCs)

Peptide-drug conjugates and multi-functional peptide constructs frequently require three or more orthogonal protecting groups to permit sequential, chemoselective deprotection and conjugation at distinct sites. The Mtt group on H-Gln(Mtt)-OH occupies a unique position in the acid-lability hierarchy: it is more labile than Trt but more stable than Mmt, and it is fully orthogonal to Fmoc (base-labile) and alloc (Pd⁰-labile) protections [1]. This creates a three-dimensional orthogonality matrix (Fmoc → Mtt → global TFA) that cannot be achieved using H-Gln(Trt)-OH, which would collapse the Mtt/Trt distinction into a single global deprotection event. Procurement of H-Gln(Mtt)-OH is therefore essential for any peptide-conjugate program requiring more than two sequential deprotection steps [2].

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